molecular formula C24H25N5O2S B12406241 Lsd1-IN-21

Lsd1-IN-21

Cat. No.: B12406241
M. Wt: 447.6 g/mol
InChI Key: FIYSSQSHFHBMNN-VULFUBBASA-N
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Description

Lsd1-IN-21 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. This enzyme plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins, thereby influencing chromatin structure and gene transcription. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where LSD1 is implicated .

Preparation Methods

The synthesis of Lsd1-IN-21 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s inhibitory activity against LSD1. This may involve reactions such as alkylation, acylation, or sulfonation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

Lsd1-IN-21 undergoes various chemical reactions, primarily focusing on its interaction with LSD1. The types of reactions it undergoes include:

    Oxidation: this compound can participate in oxidation reactions, particularly involving the flavin adenine dinucleotide (FAD) cofactor in LSD1.

    Reduction: The compound may also undergo reduction reactions, depending on the specific conditions and reagents used.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity or properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Lsd1-IN-21 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1-IN-21 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. The compound interacts with the flavin adenine dinucleotide (FAD) cofactor in LSD1, preventing the enzyme from catalyzing the demethylation of histone lysine residues. This inhibition leads to the accumulation of methylated histones, altering chromatin structure and gene expression. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key substrates for LSD1 .

Comparison with Similar Compounds

Lsd1-IN-21 is part of a broader class of LSD1 inhibitors, which can be grouped into covalent and non-covalent inhibitors. Some similar compounds include:

This compound is unique in its specific binding mode and inhibitory potency, making it a valuable tool for research and therapeutic development. Its structure and activity profile distinguish it from other LSD1 inhibitors, providing unique advantages in certain applications.

Properties

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C24H25N5O2S/c1-16(2)15-32-24-27-22(18-7-11-20(31-4)12-8-18)21(13-25)23(28-24)29-26-14-17-5-9-19(30-3)10-6-17/h5-12,14,16H,15H2,1-4H3,(H,27,28,29)/b26-14+

InChI Key

FIYSSQSHFHBMNN-VULFUBBASA-N

Isomeric SMILES

CC(C)CSC1=NC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CSC1=NC(=C(C(=N1)NN=CC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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